molecular formula C8H16ClNO2 B2378315 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2460755-85-3

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

Cat. No.: B2378315
CAS No.: 2460755-85-3
M. Wt: 193.67
InChI Key: IFLLMFGIVGZRMB-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a bicyclic organic compound characterized by a norbornane-like framework (2-oxabicyclo[2.2.1]heptane) with a methoxymethyl substituent at position 1 and an amine group at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.

Properties

IUPAC Name

1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-10-6-8-3-2-7(9,4-8)5-11-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLLMFGIVGZRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCC(C1)(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents. One common method includes the reaction of bicyclo[2.2.1]heptan-2-amine with methoxymethyl chloride under controlled conditions to introduce the methoxymethyl group. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine; hydrochloride
  • Molecular Formula : C8H15ClN2O2
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 2460755-85-3

Chemistry

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine; hydrochloride serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield corresponding oxides.
  • Reduction : Reduction reactions can convert it into different amine derivatives.
  • Substitution : The methoxymethyl group may be replaced with other functional groups under suitable conditions .

Biology

In biological research, this compound is utilized for studying enzyme interactions and as a potential ligand for receptor binding studies. Its structural properties allow it to interact with specific molecular targets, potentially altering their activity and leading to various biological effects .

Medicine

Research is ongoing to explore the therapeutic potential of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine; hydrochloride, particularly in treating certain diseases. Its ability to bind to receptors or enzymes makes it a candidate for drug development .

Industry

In industrial applications, the compound is used in developing new materials and as an intermediate in synthesizing various industrial chemicals. Its versatility allows for incorporation into diverse chemical processes .

Case Study 1: Enzyme Interaction Studies

A study investigated the binding affinity of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine; hydrochloride with specific enzymes involved in metabolic pathways. The results indicated significant binding interactions, suggesting its utility as a lead compound for developing enzyme inhibitors .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel derivatives of this bicyclic amine to assess their biological activity against cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in 2-Oxabicyclo[2.2.1]heptane Derivatives

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
  • Structure : Differs by a fluoromethyl (-CH2F) group instead of methoxymethyl (-CH2OCH3).
  • Molecular Weight : 181.6 g/mol .
  • Bioactivity: Fluorine’s electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity relative to the methoxy group.
  • Applications: Both compounds are likely explored as bioactive intermediates, given their structural similarity to norbornane-based drugs.
2-Oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
  • Structure : Lacks the methoxymethyl substituent, retaining only the amine and oxygen bridge.
  • Availability : Marketed in 50 mg and 500 mg quantities for research (CymitQuimica) .
  • Comparison :
    • The absence of the methoxymethyl group simplifies the structure, reducing steric hindrance but limiting functionalization sites for targeted interactions.
    • Lower molecular weight (estimated ~147.6 g/mol) compared to the methoxymethyl derivative.

Ring Size and Skeletal Modifications

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride
  • Structure : Features a smaller bicyclo[2.1.1]hexane ring system (vs. heptane in the target compound) with a methyl substituent.
  • Molecular Weight: 149.62 g/mol (C6H12ClNO) .
  • Key Differences :
    • Ring Strain : The hexane system may exhibit higher strain, altering reactivity and conformational flexibility.
    • Applications : Likely used in medicinal chemistry for fragment-based drug design due to its compact structure.
[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol Hydrochloride
  • Structure: Larger bicyclo[2.2.2]octane ring with additional aminomethyl and hydroxymethyl groups.
  • Molecular Weight: 207.7 g/mol (C9H18ClNO2) .
  • Additional functional groups (hydroxyl, amine) enhance hydrogen-bonding capacity compared to the target compound.
U46619 (2-Oxabicyclo[2.2.1]heptane Derivative)
  • Structure: A prostaglandin analog with a 5-heptenoic acid chain attached to the bicyclic core .
  • Comparison :
    • The methoxymethyl group in the target compound may confer different pharmacokinetic profiles (e.g., longer half-life) compared to U46619’s lipophilic tail.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include methoxymethylation of the bicyclo framework followed by amine functionalization. Reaction conditions (e.g., temperature, pH, and catalysts) must be optimized to avoid side reactions such as ring-opening or over-oxidation. For example, controlled use of reducing agents (e.g., LiAlH₄) and protection/deprotection strategies for the amine group can enhance selectivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features like the methoxymethyl group and bicyclic backbone. Mass spectrometry (MS) provides molecular weight verification. Cross-referencing with PubChem data (e.g., InChI keys, SMILES strings) ensures consistency .

Q. What are the primary challenges in characterizing the stereochemistry of this bicyclic compound?

  • Methodological Answer : The rigid bicyclo[2.2.1]heptane framework imposes steric constraints, complicating stereochemical analysis. X-ray crystallography is ideal for resolving absolute configuration. Alternatively, NOESY NMR can infer spatial relationships between protons, particularly around the oxabicyclo and methoxymethyl groups .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or substitution of the methoxymethyl group) impact biological activity, and how can contradictory data in receptor binding assays be resolved?

  • Methodological Answer : Comparative studies with analogs (e.g., fluorinated or hydroxylated derivatives) reveal structure-activity relationships (SAR). For example, replacing the methoxymethyl group with a difluoromethyl moiety (as in ) may alter hydrophobicity and target affinity. Contradictory binding data can arise from assay conditions (e.g., pH, solvent polarity). Use orthogonal assays (e.g., SPR, ITC) and molecular docking to validate interactions .

Q. What experimental strategies can address discrepancies in neuroprotective efficacy observed across in vitro and in vivo models?

  • Methodological Answer : In vitro models (e.g., neuronal oxidative stress assays) may overestimate efficacy due to simplified systems. In vivo studies require pharmacokinetic profiling to assess blood-brain barrier penetration. Contradictions may stem from metabolite interference; employ LC-MS/MS to track compound stability and active metabolites .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific enzymatic targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents on reactivity, while molecular dynamics simulations model target binding. For instance, ’s retrosynthesis tool can propose derivatives with optimized steric and electronic profiles. Validate predictions with kinetic assays (e.g., IC₅₀ measurements) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data reported in different studies?

  • Methodological Answer : Solubility discrepancies often arise from solvent choice (e.g., aqueous vs. DMSO) or pH variations. Use standardized protocols (e.g., shake-flask method at physiological pH) and compare with PubChem’s computed properties (e.g., LogP) .

Q. What approaches reconcile variability in cytotoxicity results across cell lines?

  • Methodological Answer : Cell line-specific factors (e.g., membrane transporters, metabolic enzymes) influence toxicity. Normalize data to cell viability controls and use isogenic cell panels to isolate genetic variables. Meta-analysis of public datasets (e.g., PubChem BioAssay) identifies trends .

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